molecular formula C11H15BrClNO B13270887 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13270887
M. Wt: 292.60 g/mol
InChI Key: PGVKJOWQXVDTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol is an amino alcohol compound featuring a 3-bromo-4-chlorobenzyl group. This structure is characteristic of a cationic amphiphilic substance, which grants it significant potential in early-stage pharmaceutical and biochemical research. Compounds with similar structural motifs have been identified as inhibitors of lysosomal phospholipase A2 (PLA2G15) . The inhibition of this enzyme is a key mechanism associated with drug-induced phospholipidosis, a condition of phospholipid accumulation in lysosomes . Therefore, this compound serves as a valuable reference standard and investigative tool for studying this form of drug toxicity, aiding in the development of safer therapeutic agents . Researchers can utilize this chemical in building structure-activity relationship (SAR) models, designing novel enzyme inhibitors, and conducting toxicological screenings. The molecular structure, which includes both hydrophobic and hydrophilic regions, is also of interest in materials science for the synthesis of more complex organic molecules. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

2-[(3-bromo-4-chlorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15BrClNO/c1-11(2,7-15)14-6-8-3-4-10(13)9(12)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

PGVKJOWQXVDTET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol

General Synthetic Route

The synthesis of this compound generally involves the nucleophilic substitution reaction between a halogenated benzylamine derivative and a suitable amino alcohol precursor. The typical starting material is 3-bromo-4-chlorobenzylamine , which is reacted with 2-methylpropan-1-ol or a related amino alcohol under basic conditions to form the target β-amino alcohol.

Reaction Scheme

$$
\text{3-Bromo-4-chlorobenzylamine} + \text{2-methylpropan-1-ol} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}
$$

Reaction Conditions and Catalysts

  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used to deprotonate the amino group and promote nucleophilic substitution.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol can be used to dissolve reactants and facilitate the reaction.
  • Temperature: Mild heating (around 50–80 °C) is typically applied to enhance reaction rates without degrading sensitive functional groups.
  • Time: Reaction times vary from a few hours up to overnight, depending on scale and conditions.

Industrial Scale Synthesis

Industrial synthesis follows similar principles but incorporates process optimization for yield, purity, and scalability:

  • Use of continuous flow reactors to improve mixing and heat transfer.
  • Application of advanced purification techniques such as recrystallization and chromatography to isolate high-purity product.
  • Optimization of stoichiometry and reaction parameters to minimize by-products and waste.

Alternative Synthetic Approaches and Related Compounds

While direct substitution of 3-bromo-4-chlorobenzylamine with 2-methylpropan-1-ol is the primary route, related compounds such as 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol have been synthesized similarly, indicating the general applicability of this method to positional isomers of the bromo-chlorophenyl moiety.

Reduction of Ketone Precursors

An alternative approach involves the reduction of corresponding ketone intermediates (e.g., 2-(4-chlorophenyl)-2-methylpropan-1-one) to the alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method can be adapted for halogenated analogues by first synthesizing the ketone and then reducing it to the β-amino alcohol.

Catalytic Hydrogenation

For industrial purposes, catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas atmosphere offers a scalable and efficient route to reduce ketone intermediates to the corresponding alcohols. This method is advantageous for large-scale production due to its clean reaction profile and ease of catalyst recovery.

Reaction Optimization and Yield Data

Parameter Typical Conditions Effect on Yield and Purity
Base NaOH, K2CO3 (1-2 eq.) Facilitates nucleophilic substitution; excess base may cause side reactions
Solvent DMF, Ethanol Polar aprotic solvents increase reaction rate; ethanol may aid purification
Temperature 50–80 °C Higher temperature accelerates reaction but may degrade sensitive groups
Reaction Time 4–24 hours Longer time ensures completion but may increase impurities
Purification Recrystallization, Chromatography Essential for removing unreacted starting materials and by-products

Typical isolated yields reported for analogous compounds range from 70% to 90%, depending on reaction scale and purification method.

Chemical Reaction Analysis Related to Preparation

The compound’s preparation involves key reaction types:

Common reagents and conditions include:

Reaction Type Reagents Conditions Products
Nucleophilic Substitution NaOH, K2CO3 50–80 °C, polar solvent β-Amino alcohol
Reduction NaBH4, LiAlH4, H2/Pd or Pt catalyst Room temp to mild heating Alcohol from ketone
Halogen Substitution NaN3, R-SH (thiols) Basic conditions, heat Azides, thioethers derivatives

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Scale Yield (%) Notes
Direct Nucleophilic Substitution 3-Bromo-4-chlorobenzylamine + 2-methylpropan-1-ol NaOH or K2CO3, DMF or ethanol, 50–80 °C Lab to industrial 70–90 Most common method, straightforward
Reduction of Ketone 2-(4-Chlorophenyl)-2-methylpropan-1-one (halogenated analogues) NaBH4 or LiAlH4, or H2 with Pd catalyst Lab to industrial 75–90 Requires prior ketone synthesis
Catalytic Hydrogenation Ketone intermediates H2 gas, Pd or Pt catalyst, mild temp Industrial 85–95 Scalable, clean reaction

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Target Compound vs. 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

The compound 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one (PubChem CID: 2774950) shares a halogenated aromatic ring but differs critically in its functional groups and backbone .

Property Target Compound Evidence Compound
Core Structure Amino alcohol (propan-1-ol) Ketone (propan-1-one)
Aromatic Substituents 3-bromo, 4-chloro 3-chloro, 4-methyl
Key Functional Groups -NH-(benzyl), -OH -C=O, -Br (on propanone backbone)
Polarity Higher (due to -OH and -NH) Lower (ketone and Br reduce polarity)
Potential Applications Pharmaceutical intermediates Organic synthesis (e.g., as a brominated ketone)

Implications :

  • The amino alcohol in the target compound increases hydrophilicity, making it more suitable for aqueous formulations, whereas the ketone in the evidence compound is likely used in non-polar reaction environments.
  • The methyl group on the evidence compound’s aromatic ring may reduce steric hindrance compared to the bulkier halogens (Br/Cl) in the target compound, affecting reactivity in substitution reactions.

Halogenation Patterns and Electronic Effects

The position and type of halogens significantly influence electronic properties:

  • Evidence Compound : Chlorine at the 3-position and methyl at the 4-position introduce a weaker electron-withdrawing effect (Cl) and electron-donating effect (methyl), altering resonance stabilization.

Research Findings :

  • Halogenated aromatic rings with electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic substitution reactivity at meta/para positions, whereas methyl groups direct reactions to ortho/para positions .
  • Bromine on the propanone backbone in the evidence compound may act as a leaving group in nucleophilic substitutions, a feature absent in the target compound.

Hypothetical Comparison with Other Amino Alcohols

Compound Structure Key Differences
Propranolol Naphthyl-substituted amino alcohol Larger aromatic system; no halogens
Atenolol Para-substituted aryl ether amino alcohol Ether linkage; lacks halogens
Hypothetical Analog 2-[(4-Fluorophenyl)methyl]amino-2-methylpropan-1-ol Fluorine instead of Br/Cl; reduced steric bulk

Insights :

  • The target compound’s halogenated aromatic ring may offer stronger receptor binding than non-halogenated analogs like propranolol.
  • Fluorine substitution (hypothetical analog) could improve metabolic stability compared to bromine/chlorine but reduce halogen-bonding strength.

Biological Activity

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H15BrClNOC_{11}H_{15}BrClNO with a molecular weight of 292.60 g/mol. Its structure features a bromine and chlorine substitution on a phenyl ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₅BrClNO
Molecular Weight292.60 g/mol
CAS Number1491750-89-0
Melting PointNot Available
Boiling PointNot Available

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with halogenated phenyl groups have demonstrated effectiveness against various bacterial strains. The presence of bromine and chlorine may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
  • Anticancer Properties : Some derivatives of brominated phenyl compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction. Studies suggest that the compound may interact with specific signaling pathways involved in cell cycle regulation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study conducted on structurally similar compounds revealed that halogen substitutions significantly improved antimicrobial potency against Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted as a primary mechanism of action .
  • Anticancer Activity :
    Research published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds. It was found that similar structures inhibited the growth of various cancer cell lines, suggesting potential applicability for this compound in cancer therapy .
  • Pharmacokinetics :
    Preliminary pharmacokinetic studies indicated favorable absorption characteristics for compounds with similar structures, suggesting that this compound may exhibit good bioavailability .

Q & A

Basic: What are the standard synthetic routes for preparing 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol?

Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution . For example:

  • Reductive amination : React 3-bromo-4-chlorobenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent (e.g., NaBH₄ or H₂/Pd-C).
  • SN2 reaction : Use 3-bromo-4-chlorobenzyl bromide and 2-amino-2-methylpropan-1-ol under basic conditions (e.g., K₂CO₃ in DMF).
    Purification typically involves column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization. Monitor reaction progress via TLC or HPLC .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation employs:

  • 1H/13C NMR : Identify protons (e.g., NH, OH resonances at δ 1.5–2.5 ppm) and carbons (quaternary C at ~70 ppm).
  • IR spectroscopy : Detect N-H (3300–3500 cm⁻¹) and O-H (broad ~3200 cm⁻¹) stretches.
  • X-ray crystallography : Resolve absolute configuration if chiral centers are present (e.g., compare with (1S,2R)-analogs in ) .

Advanced: How can researchers optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination.
    Validate enantiopurity via polarimetry or circular dichroism (CD). Compare with enantiomerically pure standards (e.g., (1S,2S)-analogs in ) .

Advanced: What strategies resolve contradictory bioactivity data in receptor-binding assays?

Methodological Answer:
Contradictions may arise from:

  • Receptor isoform variability : Test against multiple isoforms (e.g., α₁ vs. β₂ adrenergic receptors).
  • Orthogonal assays : Combine radioligand binding (e.g., [³H]-prazosin) with functional assays (cAMP measurement).
  • Structural analogs : Compare activity with 1-(4-chlorophenyl)butan-2-ol derivatives () to isolate substituent effects .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Solvents : Use anhydrous DMSO or ethanol (prevents hydrolysis of the amino alcohol).
  • Temperature : Store at –20°C under inert gas (N₂/Ar) to inhibit oxidation.
  • pH control : Maintain neutral pH (6.5–7.5) to avoid degradation of the benzylamine group .

Advanced: How to design environmental fate studies for this compound?

Methodological Answer:

  • Biodegradation assays : Use OECD 301F (modified Sturm test) with activated sludge.
  • Photolysis studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS.
  • Computational modeling : Predict half-life using EPI Suite or SPARC .

Basic: What spectroscopic techniques differentiate this compound from structural analogs?

Methodological Answer:

  • Mass spectrometry (HRMS) : Exact mass (e.g., C₁₁H₁₄BrClNO⁺: calc. 306.9904) distinguishes it from analogs lacking Br/Cl ( ).
  • 2D NMR (COSY, HSQC) : Correlate NH/OH protons with adjacent carbons to confirm substitution patterns .

Advanced: How to analyze regioselectivity in its electrophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Predict electrophilic attack sites (e.g., meta vs. para to Br/Cl) using Gaussian09.
  • Isotopic labeling : Introduce ¹³C at the benzyl position and track substitution via 13C NMR.
  • Competitive reactions : Compare reactivity with 3-bromo-4-chlorotoluene () under identical conditions .

Basic: What in vitro assays assess its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase profiling : Use Z′-LYTE® assays (Thermo Fisher) against a panel (e.g., PKA, PKC).
  • IC₅₀ determination : Fit dose-response curves (GraphPad Prism) from luminescence data.
  • Selectivity index : Compare with 2-amino-3-(4-bromophenyl) derivatives ( ) .

Advanced: How to reconcile conflicting computational vs. experimental solubility data?

Methodological Answer:

  • QSAR models : Refine parameters (logP, polar surface area) using COSMOtherm.
  • Hansen solubility parameters : Experimentally determine HSP via turbidimetry.
  • Co-solvent systems : Test PEG-400/water mixtures to enhance solubility predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.